molecular formula C27H24N4O2S B1681107 (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 1001908-89-9

(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No. B1681107
M. Wt: 468.6 g/mol
InChI Key: MUFSINOSQBMSLE-JOCHJYFZSA-N
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Description

“®-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a chemical compound with the molecular formula C27H24N4O2S . It is also known by other names such as SRT2183 and SRT 2183 .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including an imidazo[2,1-b]thiazole ring, a phenyl ring, a naphthamide group, and a hydroxypyrrolidin-1-yl group .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole-based compounds have been found to undergo various chemical reactions. For instance, they can undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 468.6 g/mol . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

  • Anti-inflammatory Applications : A study found that certain naphth[1,2-d]imidazoles, similar in structure to the compound , exhibited significant anti-inflammatory effects in animal models. These compounds were considered for clinical trials as nonacidic anti-inflammatory and analgesic agents (Toja, Selva, & Schiatti, 1984).

  • Cancer Treatment and Bone Health : Another study focused on imidazolidin-1-yl derivatives for their potential in treating osteoporosis and preventing bone turnover. This compound demonstrated significant efficacy in in vivo models, suggesting its potential clinical application (Hutchinson et al., 2003).

  • Synthesis and Pharmacokinetics : A one-pot synthesis method for a similar compound was developed, focusing on pharmacokinetics and metabolism studies. This approach may be relevant for the synthesis of the compound (Odasso & Toja, 1983).

  • DNA Binding and Cytotoxicity : Compounds containing benzimidazole, similar to the compound , have been studied for their DNA binding properties and cytotoxic effects against various cancer cell lines. This research indicates the potential of such compounds in cancer therapy (Paul et al., 2015).

  • Antifungal Properties : Certain imidazole derivatives exhibit antifungal activities against Candida species. This suggests that similar compounds, including the one , could be explored for antifungal applications (Massa et al., 1993).

  • Pharmacological Evaluations : Various heterocyclic derivatives, including imidazole derivatives, have been evaluated for their therapeutic potential in areas such as anti-inflammatory and analgesic activities. This indicates the broad scope of applications for such compounds in pharmaceutical research (Faheem, 2018).

  • Retinoic Acid 4-Hydroxylase Inhibition : Research on imidazole derivatives for their inhibitory activity against retinoic acid 4-hydroxylase highlights their potential in enhancing the biological effects of retinoic acid, which is significant in dermatological and cancer treatments (Gomaa et al., 2011).

Future Directions

Imidazo[2,1-b]thiazole-based compounds have shown promise in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on further exploring the therapeutic potential of these compounds and developing safer and more effective derivatives.

properties

IUPAC Name

N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFSINOSQBMSLE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029656
Record name N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

CAS RN

1001908-89-9
Record name SRT-2183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SRT-2183
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

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